molecular formula C9H10N2O2 B1419699 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1045855-18-2

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B1419699
M. Wt: 178.19 g/mol
InChI Key: NCIFEDWUPPJNEZ-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is an organic compound with the empirical formula C9H10N2O2 . It is used in various scientific applications, including medicinal research, drug development, and catalysis studies.


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is represented by the SMILES string COc1ccnc2NC(=O)CCc12 . This indicates that the molecule contains a methoxy group (COc1), a naphthyridinone core (ccnc2NC(=O)CCc12), and a dihydro group (indicating the presence of two hydrogen atoms).


Physical And Chemical Properties Analysis

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a solid compound . Its molecular weight is 178.19 . The compound’s InChI key, a unique identifier used to represent its molecular structure, is NCIFEDWUPPJNEZ-UHFFFAOYSA-N .

Scientific Research Applications

Antitumor Activity

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its analogs have demonstrated potential in antitumor activity. A study by Tian et al. (2014) explored the synthesis of benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, showing strong activity against KB-3-1 cell lines and significant inhibition of tumor growth in vivo. This suggests their potential as therapeutic agents in cancer treatment (Tian et al., 2014).

Synthesis Methodologies

Research by Fadel et al. (2014) focused on the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones using inverse electron-demand Diels–Alder reactions. This efficient synthetic route could be crucial for developing pharmaceuticals and other chemical products (Fadel et al., 2014).

Kinase Inhibitory Activity

A study by Wang et al. (2013) demonstrated that derivatives of 1,6-naphthyridine, specifically 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones, could serve as c-Met kinase inhibitors. This suggests potential applications in targeted cancer therapies (Wang et al., 2013).

Antimicrobial Activity

Research has also investigated the antimicrobial properties of naphthyridine derivatives. Kumar et al. (2010) synthesized 5,6-dihydro-3-arylnaphtho[1,2-b][1,8] naphthyridine derivatives and found them to exhibit antimicrobial activity, indicating potential use in treating bacterial infections (Kumar et al., 2010).

Antiallergy Agents

Sherlock et al. (1988) described substituted 1,8-naphthyridin-2(1H)-ones as a novel class of antiallergy agents, which showed potential in inhibiting allergic and nonallergic bronchospasm in animal models. This points towards their utility in developing new antiallergy medications (Sherlock et al., 1988).

Acetylcholinesterase Inhibitory Activity

Almansour et al. (2015) synthesized a series of hexahydro-1,6-naphthyridines and evaluated their acetylcholinesterase inhibitory activity. This could have implications for treating neurodegenerative diseases like Alzheimer's (Almansour et al., 2015).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

5-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h4-5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIFEDWUPPJNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670153
Record name 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

CAS RN

1045855-18-2
Record name 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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